8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-22-13-4-2-3-10-7-12(16(21)24-14(10)13)15(20)19-8-11(9-19)23-17-18-5-6-25-17/h2-7,11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVADDAHOEMNLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. The thiazole group is introduced through a nucleophilic substitution reaction, and the azetidine ring is formed through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The chromen-2-one core can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the chromen-2-one structure.
Substitution: Nucleophilic substitution reactions are used to introduce the thiazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various amines are used in substitution reactions.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Reduced chromen-2-one derivatives.
Substitution products: Thiazole-substituted chromen-2-one derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the Azetidine Ring : Utilizing azetidin-3-one derivatives through methods such as the Horner–Wadsworth–Emmons reaction.
- Coupling with Thiazole Derivatives : The introduction of thiazole moieties is achieved via nucleophilic substitution reactions.
- Final Cyclization : The final product is obtained through cyclization reactions that yield the chromenone structure.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The thiazole moiety is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell walls.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro, making it a candidate for further investigation in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Antitumor Activity
Preliminary studies suggest potential antitumor activity, with the compound inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through pathways involving cell cycle arrest and apoptosis signaling.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a promising lead compound for drug development. Potential applications include:
- Development of New Antibiotics : Given its antimicrobial properties, there is potential for developing new antibiotics targeting resistant strains.
| Application | Description |
|---|---|
| Antibiotic | Targeting resistant bacterial strains |
| Anti-inflammatory | Treatment for chronic inflammatory diseases |
| Anticancer | Development of chemotherapeutic agents |
Agricultural Applications
The compound's biological activity extends into agriculture, where it can be explored as a natural pesticide or herbicide. Its efficacy against plant pathogens can be beneficial for sustainable agriculture practices.
Materials Science
In materials science, compounds with chromenone structures are known for their photophysical properties. Research into their use in organic light-emitting diodes (OLEDs) or as fluorescent probes is ongoing, potentially leading to advancements in electronic materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazole-containing compounds showed that modifications leading to the incorporation of azetidine significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of existing antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The chromen-2-one core may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous coumarin derivatives, emphasizing substituents, heterocyclic moieties, and bioactivity:
Key Structural and Functional Insights:
Heterocyclic Influence: Thiazole vs. Oxazole/Imidazole: Thiazole-containing compounds (e.g., target compound and ) exhibit stronger antimicrobial activity due to sulfur’s electronegativity, enhancing membrane penetration. Oxazole derivatives (e.g., ) show broader antifungal activity, likely due to nitrogen-rich rings favoring interactions with fungal enzymes. Azetidine vs.
Substituent Effects: Methoxy Groups: The 8-methoxy group in the target compound and enhances lipophilicity, improving cellular uptake. In , 4-methoxybenzylideneamino substituents increase antibacterial potency by mimicking bacterial folate precursors. Nitro/Halogen Groups: Nitro (e.g., 8r in ) and bromo substituents (e.g., 8t in ) may enhance cytotoxicity but reduce solubility, limiting therapeutic utility.
Bioactivity Trends: Antimicrobial Activity: Thiazole derivatives (target compound, ) outperform oxazoles () against Gram-negative bacteria (e.g., E. coli), likely due to thiazole’s affinity for bacterial tRNA methyltransferase . Antifungal Activity: Azetidinone-oxazole hybrids () show superior antifungal effects, possibly via inhibition of fungal cytochrome P450 enzymes .
Biological Activity
The compound 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a coumarin core, which is linked to a thiazole moiety through an azetidine carbonyl group. The presence of these functional groups contributes to its biological activity.
1. Acetylcholinesterase Inhibition
Research indicates that compounds containing a coumarin core coupled with thiazole exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease therapies. In vitro assays have demonstrated that similar compounds show IC50 values as low as 2.7 µM, indicating strong inhibitory effects on AChE activity . This suggests that this compound may also possess similar properties.
2. Antimicrobial Activity
Coumarin derivatives have been extensively studied for their antimicrobial properties. A study on related coumarin compounds showed promising results against various bacterial strains, suggesting that the thiazole linkage could enhance such activities by improving the compound's interaction with microbial targets .
3. Leishmanicidal Activity
The leishmanicidal potential of coumarin derivatives has been explored, with some compounds showing comparable efficacy to established treatments like amphotericin B. For instance, a related compound exhibited significant selectivity indices in vitro against Leishmania species, indicating that modifications in the coumarin structure can lead to enhanced biological activity against parasitic infections .
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, the inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function in neurodegenerative diseases. Furthermore, the thiazole moiety may enhance binding affinity and selectivity towards biological targets due to its heterocyclic nature.
Chemical Reactions Analysis
Coumarin Core Formation
The coumarin backbone is synthesized via Pechmann condensation (phenol + β-keto ester under acidic conditions) . For this compound:
- 8-Methoxy substitution : Achieved using methoxy-substituted phenols (e.g., 4-methoxyphenol) in the condensation step .
Azetidine-Thiazole Hybridization
- Azetidine ring construction : Formed via cyclization of 1,3-diols or amines under Staudinger or Mitsunobu conditions .
- Thiazole introduction : Thiazole-2-yloxy groups are attached via nucleophilic substitution (e.g., coupling thiazole-2-ol with azetidine intermediates using K₂CO₃/DMF) .
Final Assembly
The azetidine-thiazole unit is conjugated to the coumarin via amide bond formation using EDCI/HOBt coupling agents .
Coumarin Lactone Reactivity
Azetidine Ring Reactivity
- Ring-opening : Reacts with HCl to form 3-(thiazol-2-yloxy)azetidine-1-carboxylic acid .
- Nucleophilic substitution : Azetidine’s tertiary amine participates in alkylation with iodomethane (CH₃I) in DMF .
Thiazole Modifications
- Coordination chemistry : Thiazole sulfur binds to transition metals (e.g., Pd, Pt) to form complexes .
- Halogenation : Br₂ in CCl₄ brominates the thiazole at C-4/C-5 positions .
Suzuki-Miyaura Coupling
The brominated thiazole derivative undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl-thiazole hybrids .
Click Chemistry
The azetidine-1-carbonyl group reacts with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .
Stability and Degradation Pathways
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Cleavage of azetidine ring → Thiazole-2-ol + coumarin-3-carboxylic acid | Acid-catalyzed hydrolysis |
| UV Light | Photooxidation of coumarin → Quinone derivatives | Radical-mediated oxidation |
| Thermal (>150°C) | Decarbonylation → 8-Methoxy-3-azetidine-chromen-2-one | Thermal decomposition |
Q & A
Q. What are the established synthetic routes for 8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the chromen-2-one core via condensation of 3-acetyl chromen-2-one with aldehydes under alkaline conditions (e.g., alcoholic NaOH) .
- Step 2: Introduction of the azetidine-thiazole moiety via nucleophilic substitution or coupling reactions. For example, α-bromoacetylcoumarin intermediates react with thioacetamide or potassium thiocyanate to form thiazole derivatives .
- Step 3: Acylation of the azetidine ring using activated carbonyl reagents (e.g., acid chlorides) under inert conditions .
Critical Parameters: - Temperature control during cyclization (60–80°C) to avoid side reactions.
- Solvent choice (e.g., anhydrous ethanol for thiazole ring formation) to optimize purity .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- NMR (1H/13C): Confirms substitution patterns (e.g., methoxy at C8, azetidine-thiazole linkage at C3) .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation using SHELX programs for refinement .
Q. What preliminary biological activities are reported for this compound?
Methodological Answer:
- Antimicrobial Screening: Tested via cup-plate assays against Gram-positive/-negative bacteria. Derivatives with thiazole moieties show enhanced activity against E. coli and P. aeruginosa (MIC ≤ 2 µg/mL) compared to streptomycin .
- Anticancer Potential: Chromen-2-one derivatives inhibit topoisomerase II or induce apoptosis in MCF-7 cells (IC₅₀ ~10–20 µM) .
Assay Design: - Use standardized protocols (CLSI guidelines) for reproducibility.
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How does the thiazole-azetidine substitution pattern influence bioactivity compared to other analogs?
Methodological Answer: Structure-Activity Relationship (SAR) Analysis:
- Thiazole vs. Oxadiazole: Thiazole enhances microbial membrane penetration due to sulfur’s lipophilicity, whereas oxadiazole derivatives show lower potency .
- Azetidine Conformation: The rigid azetidine ring improves target binding (e.g., tRNA methyltransferase inhibition) compared to flexible pyrrolidine analogs .
Data Table:
| Substituent | Target Activity (IC₅₀) | Key Interaction |
|---|---|---|
| Thiazole-azetidine | 12 µM (E. coli) | H-bond with tRNA methyltransferase |
| Oxadiazole-azetidine | 45 µM (E. coli) | Weak π-π stacking |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via HPLC-MS after oral administration in rodent models. Low solubility (logP ~3.5) may limit in vivo efficacy .
- Metabolite Identification: Use LC-QTOF to detect phase I/II metabolites. Thiazole oxidation to sulfoxides may reduce activity .
- Dose Optimization: Adjust dosing regimens based on half-life (t₁/₂ ~4–6 hrs) from pharmacokinetic studies .
Q. What computational strategies are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with bacterial tRNA methyltransferase (PDB: 3LX9). Key residues: Asp178 (H-bond), Phe225 (π-π stacking) .
- MD Simulations (GROMACS): Validate stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .
Validation: Compare computational results with SPR (surface plasmon resonance) binding affinity data (KD ~50 nM) .
Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?
Methodological Answer:
- Solvent Screening: Use high-throughput platforms (e.g., Crystal16) to identify optimal solvents (e.g., DMSO/EtOH mixtures) .
- Hydrogen Bond Analysis: Apply Etter’s graph-set notation to predict packing motifs. N-H···O=C interactions dominate in monoclinic crystals .
- SHELXL Refinement: Resolve disorder using PART instructions and anisotropic displacement parameters .
Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., azetidine ring-opening) by precise temperature/residence time control .
- Catalyst Screening: Pd/C or CuI nanoparticles enhance coupling efficiency (yield >85% vs. 60% without catalyst) .
- Green Solvents: Replace DCM with cyclopentyl methyl ether (CPME) to improve E-factor scores .
Q. How do electronic effects (e.g., methoxy vs. nitro substituents) modulate reactivity in derivatization?
Methodological Answer:
- Hammett Analysis: Methoxy groups (-OMe) act as electron donors (σₚ ~-0.27), accelerating electrophilic substitution at C3. Nitro groups (-NO₂, σₚ ~+0.78) deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄) .
- DFT Calculations (Gaussian): Compare frontier orbitals (HOMO/LUMO) to predict regioselectivity. Methoxy lowers LUMO energy, favoring nucleophilic attack .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
Methodological Answer:
- Stable Isotope Tracing: Incubate with ¹³C-labeled compound in hepatocyte cultures. LC-MS identifies glucuronide conjugates as primary metabolites .
- Reactive Intermediate Trapping: Use glutathione (GSH) to detect thiazole-derived epoxide intermediates via HRMS .
- In Silico Tools (Meteor Nexus): Predict phase I oxidation sites (e.g., azetidine C-N bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
